(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile

Description

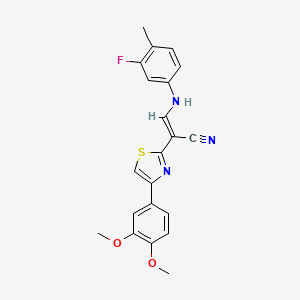

This compound belongs to the acrylonitrile-thiazole hybrid family, characterized by a conjugated (E)-configured acrylonitrile backbone linked to a thiazole ring. Key structural features include:

- Thiazole core: The thiazole ring at position 2 is substituted with a 3,4-dimethoxyphenyl group, which provides electron-donating methoxy substituents.

- Acrylonitrile moiety: The α-carbon is bonded to a 3-fluoro-4-methylphenylamino group, introducing steric bulk and moderate electron-withdrawing effects via the fluorine atom.

- Planarity and conjugation: The acrylonitrile-thiazole system likely adopts a planar conformation due to π-conjugation, enhancing stability and intermolecular interactions .

Properties

IUPAC Name |

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-fluoro-4-methylanilino)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2S/c1-13-4-6-16(9-17(13)22)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYRCEULAIJJCDC-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((3-fluoro-4-methylphenyl)amino)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Molecular Formula : C21H15F3N2O2S

- Molecular Weight : 416.42 g/mol

- CAS Number : 683250-97-7

The thiazole moiety is critical for its biological activity, particularly in cancer therapy and as an anti-inflammatory agent.

Antitumor Activity

Research indicates that compounds with thiazole rings exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation effectively:

- IC50 Values :

The presence of electron-donating groups such as methoxy on the phenyl ring significantly enhances the cytotoxic potential. The SAR analysis suggests that modifications at specific positions on the thiazole and phenyl rings can lead to improved efficacy against tumor cells.

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Protein Interactions : Molecular dynamics simulations have shown that compounds similar to this one primarily interact with target proteins through hydrophobic contacts, which are crucial for their anticancer effects .

The thiazole ring's structural features facilitate binding to enzymes involved in cell cycle regulation and apoptosis, making it a valuable scaffold for drug development.

Study 1: Cytotoxicity Assessment

A detailed study assessed the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The compound demonstrated significant growth inhibition in HT29 colon cancer cells, with an IC50 value lower than that of standard drugs like doxorubicin .

Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that compounds with similar structures can significantly reduce tumor size and improve survival rates in treated subjects compared to controls. These findings support the potential use of this compound in clinical settings for cancer treatment.

Structure-Activity Relationship (SAR)

The SAR analysis highlights several key factors influencing the biological activity of this compound:

- Thiazole Ring : Essential for cytotoxicity.

- Electron-Drawing Groups : Enhance potency; for example, the presence of fluorine increases lipophilicity and improves membrane permeability.

- Substituents on Phenyl Rings : The position and nature of substituents (e.g., methoxy vs. halogens) significantly affect the compound's interaction with biological targets.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares the target compound with six analogues from the evidence, focusing on substituent effects and structural properties:

Key Research Findings

Antimalarial Activity : Sulfonyl-containing acrylonitriles () show efficacy against Plasmodium falciparum via RAHB-stabilized intermediates .

Anticancer Potential: Benzochromenyl-thiazole hybrids () inhibit topoisomerase II, with IC₅₀ values <10 μM in leukemia models .

Crystallinity and Bioavailability : Isostructural compounds () demonstrate that fluorophenyl groups improve crystallinity, aiding formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.